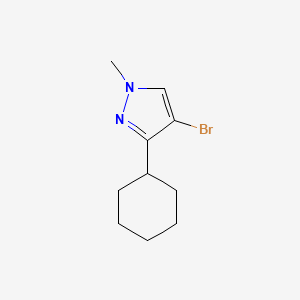

4-bromo-3-cyclohexyl-1-methyl-1H-Pyrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15BrN2 |

|---|---|

Molecular Weight |

243.14 g/mol |

IUPAC Name |

4-bromo-3-cyclohexyl-1-methylpyrazole |

InChI |

InChI=1S/C10H15BrN2/c1-13-7-9(11)10(12-13)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 |

InChI Key |

NHIXUGBGFXYDSW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=N1)C2CCCCC2)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 4 Bromo 3 Cyclohexyl 1 Methyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. Analysis of ¹H, ¹³C, and ¹⁵N spectra, complemented by two-dimensional techniques, allows for the unambiguous assignment of all atoms and their connectivity.

The ¹H NMR spectrum is used to identify the different types of protons and their neighboring environments. For 4-bromo-3-cyclohexyl-1-methyl-1H-pyrazole, the spectrum is expected to show distinct signals corresponding to the pyrazole (B372694) ring proton, the N-methyl protons, and the protons of the cyclohexyl substituent.

N-Methyl Protons (-NCH₃): The three protons of the methyl group attached to the N-1 nitrogen will appear as a sharp singlet. This signal is anticipated in the upfield region, likely around δ 3.7-3.9 ppm.

Cyclohexyl Protons (-C₆H₁₁): The cyclohexyl group protons will produce a series of complex multiplets in the aliphatic region (δ 1.2–2.8 ppm). The proton on the carbon directly attached to the pyrazole ring (H-1') is expected to be the most downfield of this group, appearing as a multiplet around δ 2.5-2.8 ppm due to the influence of the aromatic ring. The remaining ten protons will appear as overlapping multiplets at higher fields.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-5 (pyrazole) | ~ 7.5 | Singlet (s) |

| N-CH₃ | ~ 3.8 | Singlet (s) |

| H-1' (cyclohexyl) | ~ 2.7 | Multiplet (m) |

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The spectrum for this compound would show distinct signals for the three pyrazole ring carbons, the N-methyl carbon, and the carbons of the cyclohexyl ring.

Pyrazole Ring Carbons: The chemical shifts of the pyrazole carbons are characteristic. The C-3 carbon, bearing the cyclohexyl group, and the C-5 carbon are expected to be significantly downfield. The C-4 carbon, substituted with bromine, will appear at a much higher field (more shielded) due to the heavy atom effect of bromine, a common phenomenon in halogenated aromatics.

N-Methyl Carbon (-NCH₃): The carbon of the N-methyl group is expected to have a signal in the upfield region, typically around δ 35-40 ppm.

Cyclohexyl Carbons (-C₆H₁₁): The six carbons of the cyclohexyl ring will appear in the aliphatic region of the spectrum (δ 25-45 ppm). The carbon directly attached to the pyrazole ring (C-1') will be the most downfield of this set.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 (pyrazole) | ~ 150 |

| C-4 (pyrazole) | ~ 95 |

| C-5 (pyrazole) | ~ 130 |

| N-CH₃ | ~ 38 |

| C-1' (cyclohexyl) | ~ 36 |

¹⁵N NMR spectroscopy is a powerful tool for investigating the electronic environment of the nitrogen atoms within the pyrazole ring. For substituted pyrazoles, the two nitrogen atoms are chemically non-equivalent and will produce separate signals. The chemical shifts are sensitive to solvent effects and substitution patterns on the ring. mdpi.com For a related compound, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, the N-1 and N-2 signals were observed at δ -187.8 ppm and -119.9 ppm, respectively, using nitromethane as an external standard. mdpi.com Similar values would be expected for the title compound, with the N-1 nitrogen (bearing the methyl group) and the N-2 nitrogen showing distinct chemical shifts that confirm the N-1 substitution pattern.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would be particularly useful for tracing the connectivity within the cyclohexyl ring, showing correlations between adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbons to which they are directly attached. This would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2. For example, it would connect the singlet at ~7.5 ppm to the C-5 pyrazole carbon and the N-methyl proton signal to the N-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is vital for establishing the connectivity between different parts of the molecule. Key expected correlations would include:

A correlation between the N-methyl protons and the pyrazole ring carbons C-3 and C-5.

A correlation between the H-1' proton of the cyclohexyl ring and the pyrazole carbons C-3 and C-4.

A correlation between the H-5 proton of the pyrazole ring and carbons C-3 and C-4.

These HMBC correlations would provide conclusive evidence for the placement of the methyl group on the N-1 nitrogen and the cyclohexyl group on the C-3 carbon of the pyrazole ring. sci-hub.st

Vibrational Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.

C-H Stretching: Aliphatic C-H stretching vibrations from the cyclohexyl and methyl groups are expected in the 2850-3000 cm⁻¹ region.

C=C and C=N Stretching: The stretching vibrations of the pyrazole ring's double bonds (C=C and C=N) would typically appear in the 1450-1600 cm⁻¹ region. researchgate.net

C-N Stretching: The C-N stretching vibration is expected in the fingerprint region, typically around 1100-1300 cm⁻¹.

C-Br Stretching: The vibration associated with the carbon-bromine bond would appear at lower frequencies, usually in the 500-650 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aliphatic C-H Stretch | 2850 - 3000 |

| Pyrazole Ring (C=C, C=N) Stretch | 1450 - 1600 |

| C-N Stretch | 1100 - 1300 |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural features of organic compounds through fragmentation analysis. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions. rsc.orgnih.govnih.govnih.govnih.govdergipark.org.tr For this compound, HRMS analysis is crucial for confirming its molecular formula. The precise mass-to-charge ratio (m/z) of the molecular ion is measured and compared to the theoretical value calculated for the proposed formula, C10H15BrN2. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C10H15BrN2 |

| Theoretical m/z | [Calculated Value] |

| Measured m/z | [Experimental Value] |

| Mass Accuracy (ppm) | [Calculated Value] |

Note: Specific experimental values would be obtained from actual HRMS analysis.

Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry

Both Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used to generate ions for mass spectrometric analysis. mdpi.com

Electron Ionization (EI): This hard ionization technique involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion and extensive fragmentation. mdpi.com The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure. chemguide.co.uklibretexts.org Analysis of the fragmentation pattern of this compound would likely reveal cleavage of the cyclohexyl ring and fragmentation of the pyrazole core. researchgate.netresearchgate.netresearchgate.net

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces protonated molecules ([M+H]+) with minimal fragmentation. mdpi.com This is particularly useful for confirming the molecular weight of the compound. nepjol.info

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Structure | Ionization Method |

| [M]+• | Molecular Ion | EI |

| [M+H]+ | Protonated Molecule | ESI |

| [M-Br]+ | Loss of Bromine | EI |

| [M-C6H11]+ | Loss of Cyclohexyl Group | EI |

Note: The m/z values are dependent on the specific isotopic composition.

Elemental Analysis for Empirical Formula Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. nih.govulster.ac.uknih.govnih.govresearchgate.netresearchgate.netnih.gov For this compound, the experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the theoretical values calculated from its molecular formula (C10H15BrN2). A close agreement between the experimental and theoretical values serves to verify the empirical formula of the synthesized compound.

Table 3: Elemental Analysis Data for C10H15BrN2

| Element | Theoretical % | Experimental % |

| Carbon (C) | [Calculated Value] | [Experimental Value] |

| Hydrogen (H) | [Calculated Value] | [Experimental Value] |

| Nitrogen (N) | [Calculated Value] | [Experimental Value] |

Note: Specific experimental values would be obtained from actual elemental analysis.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is a powerful technique that allows for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. nih.govnih.govacs.orgnih.govmdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine its absolute configuration, bond lengths, bond angles, and intermolecular interactions in the solid state. spast.orgmdpi.comresearchgate.netresearchgate.net This technique provides definitive structural proof. nih.gov

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | [e.g., Monoclinic] |

| Space Group | [e.g., P21/c] |

| Unit Cell Dimensions | a = [Å], b = [Å], c = [Å], β = [°] |

| Z (Molecules per unit cell) | [e.g., 4] |

| R-factor | [< 0.05 for good refinement] |

Note: These values are placeholders and would be determined from single-crystal X-ray diffraction analysis.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for both the purification of synthesized compounds and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and versatile technique used to separate, identify, and quantify components in a mixture. nih.govacs.org For this compound, a reversed-phase HPLC (RP-HPLC) method would typically be developed. researchgate.net The compound is dissolved in a suitable solvent and injected into the HPLC system. The retention time, the time it takes for the compound to travel through the column to the detector, is a characteristic property under a specific set of conditions (e.g., mobile phase composition, flow rate, and column type). The purity of the sample is determined by the percentage of the total peak area that corresponds to the main peak of the target compound.

Table 5: Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | [e.g., C18, 5 µm, 4.6 x 150 mm] |

| Mobile Phase | [e.g., Acetonitrile:Water gradient] |

| Flow Rate | [e.g., 1.0 mL/min] |

| Detection Wavelength | [e.g., 254 nm] |

| Retention Time | [Experimental Value] |

| Purity (%) | [>95% for high purity] |

Note: These parameters would be optimized during method development.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal analytical method for the characterization of this compound. This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify the compound, even in complex mixtures. The sample, upon volatilization, is separated based on its boiling point and affinity for the stationary phase of the GC column. The eluted compound then enters the mass spectrometer, where it is ionized and fragmented, providing a unique mass spectrum that serves as a molecular fingerprint.

The mass spectrum of this compound is distinguished by several key features. The molecular ion peak (M⁺) is observed as a characteristic doublet, a direct consequence of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), which have a near 1:1 natural abundance. This results in two peaks of almost equal intensity at m/z values separated by two mass units, confirming the presence of a single bromine atom in the molecule.

Fragmentation analysis provides further structural confirmation. Common fragmentation pathways for pyrazole derivatives often involve the cleavage of substituent groups. For this compound, significant fragments would include the loss of the bromine atom ([M-Br]⁺) and cleavage of the cyclohexyl ring. The precise mass measurements obtained from high-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent molecule and its fragments with high accuracy.

Table 1: Predicted GC-MS Data for this compound

| m/z (Mass/Charge Ratio) | Ion/Fragment Identity | Significance |

|---|---|---|

| 242 / 244 | [C₁₀H₁₅⁷⁹BrN₂]⁺ / [C₁₀H₁₅⁸¹BrN₂]⁺ | Molecular ion (M⁺) peak doublet, confirming molecular weight and presence of one bromine atom. |

| 163 | [M-Br]⁺ | Loss of the bromine atom, a common fragmentation for bromo-organic compounds. |

| 159 / 161 | [M-C₆H₁₁]⁺ | Loss of the cyclohexyl radical, indicating the presence of the cyclohexyl substituent. |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation fragment. |

Computational Chemistry and Theoretical Investigations of 4 Bromo 3 Cyclohexyl 1 Methyl 1h Pyrazole

Molecular Modeling and Simulation Studies

Insights from Molecular Dynamics Simulations on Related Pyrazole (B372694) Analogues

Molecular dynamics (MD) simulations serve as a powerful computational tool to explore the time-dependent behavior, conformational flexibility, and stability of molecular systems. eurasianjournals.com In the context of pyrazole derivatives, MD simulations provide critical insights into how these molecules interact with biological targets, complementing findings from molecular modeling and quantum mechanical calculations. eurasianjournals.comeurasianjournals.com By simulating the motions of atoms and molecules over time, researchers can predict the binding modes and affinity of pyrazole compounds, which is essential for designing novel analogues with improved therapeutic profiles. eurasianjournals.comeurasianjournals.com

Simulations on various pyrazole analogues have been employed to understand their structural stability in different environments. eurasianjournals.com For instance, a 100 ns MD simulation was performed on a highly active pyrazole series compound targeting the RET (rearranged during transfection) kinase. nih.gov The stability of the protein-ligand complex was assessed by calculating the root mean square deviation (RMSD), which stabilized after an initial period, indicating the attainment of a stable conformation for further studies. nih.gov

In another study, a 50 ns MD simulation was conducted on a pyrazole analog complexed with a chimeric model of CYP450 lanosterol 14 α-demethylase, a key enzyme in antifungal therapy. tandfonline.com The analysis focused on several parameters:

Root Mean Square Deviation (RMSD): The RMSD of the complex increased for the first 25 ns before equilibrating, suggesting the system reached stability. tandfonline.com

Root Mean Square Fluctuation (RMSF): This metric identified remarkable fluctuation events in the protein structure upon ligand binding. tandfonline.com

Radius of Gyration (Rg): An initial decrease in Rg indicated a preliminary unfolding, which was followed by stabilization, pointing to the compactness of the protein-ligand complex over time. tandfonline.com

These simulations are invaluable for investigating the dynamic behavior and conformational space of pyrazole derivatives, helping to elucidate the underlying mechanisms of their biological interactions. eurasianjournals.comeurasianjournals.com

| Analyzed Pyrazole System | Simulation Duration | Key Parameters Analyzed | Primary Insight | Source |

|---|---|---|---|---|

| Pyrazole derivative as RET kinase inhibitor | 100 ns | RMSD | The ligand-protein complex achieved a stable conformation. | nih.gov |

| Pyrazole analog with chimeric CYP450 1EA1 | 50 ns | RMSD, RMSF, Radius of Gyration | The system reached equilibrium, confirming the stability and compactness of the protein-ligand complex. | tandfonline.com |

| Pyrazole-derived Schiff base analogs | Not Specified | Docking Score, Thermodynamic Parameters | Investigated DNA binding potential and stability. | nih.gov |

Theoretical Exploration of Structure-Activity Relationships for Pyrazole Derivatives with Similar Structural Features

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a framework for understanding how the chemical structure of a compound influences its biological activity. For pyrazole derivatives, numerous SAR studies have been conducted to optimize their therapeutic properties for various targets.

One extensive SAR study focused on pyrazole derivatives as cannabinoid receptor (CB1) antagonists, using N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide as a lead compound. acs.orgnih.gov The findings highlighted the critical role of substituents at various positions on the pyrazole ring for potent and selective CB1 antagonism:

Position 1: A 2,4-dichlorophenyl substituent was found to be optimal for binding affinity. acs.org Other substitutions, such as a 4-chlorophenyl group, resulted in decreased affinity. acs.org

Position 3: A carboxamido group was essential. acs.org Among various N-heterocyclic substituted carboxamides, a piperidino analogue provided the best selectivity for the CB1 receptor. acs.org

Position 5: A para-substituted phenyl ring was identified as a requirement for potent activity. acs.org Specifically, a p-iodophenyl group yielded one of the most potent compounds in the series. acs.org

Further SAR explorations on different pyrazole scaffolds have yielded insights into their potential as antiproliferative, antioxidant, and enzyme-inhibiting agents. mdpi.comnih.gov A study on highly functionalized pyrazole hydrazones and amides revealed that modifications to substituents on the phenylamino nucleus at positions 1, 3, and 4 significantly influenced their antioxidant and antiproliferative properties. mdpi.comresearchgate.net For instance, replacing a 2-hydroxy-2-phenylethyl chain at the N1 position with a simple methyl group, combined with specific anilino substituents, led to derivatives with notable antitumor properties against several cancer cell lines. mdpi.com

Another investigation into pyrazole-based inhibitors of meprin α and β enzymes explored substitutions at the 3 and 5 positions. nih.gov It was found that a 3,5-diphenylpyrazole showed high inhibitory activity against meprin α. nih.gov Replacing one of the phenyl groups with smaller residues like methyl or benzyl groups decreased activity, whereas a cyclopentyl moiety maintained a similar level of potency. nih.gov The introduction of acidic groups, such as carboxyphenyl moieties, was shown to modulate activity and selectivity between meprin α and meprin β. nih.gov

These theoretical explorations underscore the importance of the substitution pattern on the pyrazole core for determining the biological activity and selectivity of its derivatives.

| Pyrazole Ring Position | Substituent/Modification | Effect on Biological Activity | Target/Application | Source |

|---|---|---|---|---|

| 1 | 2,4-dichlorophenyl | Optimal for binding affinity | Cannabinoid Receptor (CB1) Antagonist | acs.org |

| 1 | Replacement of 2-hydroxy-2-phenylethyl with methyl | Contributed to potent antitumor properties | Antiproliferative Agent | mdpi.com |

| 3 | Piperidinyl carboxamide | Optimal selectivity for CB1 | Cannabinoid Receptor (CB1) Antagonist | acs.org |

| 3 & 5 | Symmetric diphenyl groups | High inhibitory activity | Meprin α Inhibitor | nih.gov |

| 3 & 5 | Replacement of phenyl with methyl or benzyl | Decreased inhibitory activity | Meprin α Inhibitor | nih.gov |

| 3 & 5 | Replacement of phenyl with cyclopentyl | Similar activity to diphenyl derivative | Meprin α Inhibitor | nih.gov |

| 4 | Decoration on phenylamino pyrazole nucleus | Influenced antiproliferative and antioxidant properties | Antiproliferative/Antioxidant Agent | mdpi.comresearchgate.net |

| 5 | p-iodophenyl group | High potency | Cannabinoid Receptor (CB1) Antagonist | acs.org |

Chemical Reactivity and Advanced Derivatization of 4 Bromo 3 Cyclohexyl 1 Methyl 1h Pyrazole

Functionalization at the Bromine-Substituted C-4 Position

The carbon-bromine bond at the C-4 position is the primary site for derivatization, offering a gateway to a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the C-4 position of brominated pyrazoles. These reactions are valued for their high efficiency and functional group tolerance. wikipedia.org

Suzuki-Miyaura Coupling: This reaction is a widely used method for forming carbon-carbon bonds by coupling the bromo-pyrazole with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org For substrates similar to 4-bromopyrazole, this reaction allows for the introduction of various aryl, heteroaryl, alkyl, and alkenyl groups. nih.govscribd.com The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. mdpi.com Dehalogenation can sometimes be a competing side reaction, but conditions can be optimized to suppress it. scribd.comresearchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the 4-bromopyrazole with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. organic-chemistry.org It is an essential method for synthesizing aryl- and heteroaryl-alkynes, which are valuable intermediates in medicinal chemistry and materials science. researchgate.netnih.gov Copper-free protocols have also been developed to circumvent issues associated with the copper co-catalyst. nih.gov

Negishi Coupling: The Negishi coupling involves the reaction of the bromo-pyrazole with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi reaction is the high reactivity of organozinc reagents, which often allows for milder reaction conditions and faster reaction times compared to other coupling methods. wikipedia.org This reaction has a broad scope, enabling the formation of C-C bonds between sp², sp³, and sp carbon atoms. wikipedia.orgyoutube.com

The table below summarizes typical conditions for these cross-coupling reactions based on studies with analogous 4-bromopyrazole systems.

| Reaction | Coupling Partner | Typical Catalyst/Precatalyst | Typical Ligand | Typical Base | Typical Solvent | Bond Formed |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(OAc)₂, Pd(PPh₃)₄, P1 (XPhos-derived precatalyst) | XPhos, SPhos | K₃PO₄, K₂CO₃, Cs₂CO₃ | Dioxane/Water, Toluene, DMF | Pyrazole(C-4)-Aryl/Vinyl |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, DiPEA | THF, DMF, Toluene | Pyrazole(C-4)-Alkyne |

| Negishi | Organozinc Halide (R-ZnX) | Pd(OAc)₂, Pd(P(t-Bu)₃)₂ | P(t-Bu)₃, CPhos | None (organozinc is the nucleophile) | THF, Dioxane | pyrazole(C-4)-Alkyl/Aryl |

Halogen-metal exchange offers an alternative route to functionalizing the C-4 position. This two-step process involves first converting the inert C-Br bond into a highly reactive organometallic intermediate, which is then trapped by an electrophile. nih.gov

The reaction is typically initiated by treating the 4-bromopyrazole with a strong organometallic base, such as an alkyllithium (e.g., n-BuLi or t-BuLi) or a Grignard reagent (e.g., i-PrMgCl), at low temperatures. nih.govtcnj.edu This process, often referred to as bromine-lithium or bromine-magnesium exchange, generates a nucleophilic 4-pyrazolyl-lithium or 4-pyrazolyl-magnesium species. This intermediate is highly reactive and can be quenched with a wide variety of electrophiles to introduce diverse functional groups. tcnj.eduresearchgate.net The use of combined reagents like i-PrMgCl and n-BuLi can offer enhanced selectivity and practicality under non-cryogenic conditions. nih.govresearchgate.net

The table below illustrates the versatility of this method by showing potential products from quenching the resulting pyrazolyl-metal intermediate with various electrophiles.

| Electrophile | Reagent Example | Functional Group Introduced at C-4 |

|---|---|---|

| Proton Source | H₂O, NH₄Cl | -H (Des-bromo product) |

| Aldehydes/Ketones | Benzaldehyde, Acetone | -CH(OH)R, -C(OH)R₂ |

| Carbon Dioxide | CO₂ (gas or dry ice) | -COOH (Carboxylic acid) |

| Alkyl Halides | Methyl iodide (CH₃I) | -CH₃ (or other alkyl groups) |

| Disulfides | Dimethyl disulfide (MeS-SMe) | -SMe (Thioether) |

| Isocyanates | Phenyl isocyanate (PhNCO) | -C(O)NHPh (Amide) |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com The classic mechanism involves the addition of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. nih.gov

For an SNAr reaction to be facile, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, particularly at positions ortho and/or para to the leaving group. masterorganicchemistry.comyoutube.com These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate. nih.gov

The pyrazole (B372694) ring is generally considered an electron-rich aromatic system. nih.gov In 4-bromo-3-cyclohexyl-1-methyl-1H-pyrazole, there are no strong electron-withdrawing groups on the ring to sufficiently activate the C-4 position towards nucleophilic attack. Therefore, direct SNAr reactions with common nucleophiles are expected to be very slow or require harsh reaction conditions. While SNAr is common on highly electron-deficient heterocycles like pyrimidines, its application to unactivated bromopyrazoles is not a standard synthetic route. nih.gov Alternative strategies, such as transition-metal-catalyzed coupling or halogen-metal exchange, are far more effective for functionalizing this position.

Modifications and Reactions Involving the Cyclohexyl Substituent

Direct and regioselective functionalization of the C-H bonds on the cyclohexyl ring presents a significant synthetic challenge. Saturated hydrocarbon rings lack the inherent reactivity of aromatic systems, and reactions often suffer from a lack of selectivity, leading to mixtures of products.

Potential strategies for modifying the cyclohexyl group, while speculative for this specific molecule, could be based on general principles of aliphatic C-H activation:

Radical Halogenation: Free-radical bromination using reagents like N-bromosuccinimide (NBS) under UV irradiation could introduce a bromine atom onto the cyclohexyl ring. However, this method typically shows low regioselectivity, with a preference for the tertiary C-H bond at the point of attachment to the pyrazole ring, and may also compete with reactions on the pyrazole ring itself.

Directed Metalation: If a directing group were present on the pyrazole ring or the cyclohexyl ring itself, it could direct a strong base to deprotonate a specific C-H bond, allowing for subsequent functionalization. uni-muenchen.de Without such a group, this approach is not feasible.

Oxidative Functionalization: Strong oxidizing agents could potentially oxidize the cyclohexyl ring, for example, at the benzylic-like position adjacent to the pyrazole ring, to introduce a hydroxyl or carbonyl group. The selectivity of such a reaction would depend heavily on the chosen reagent and conditions.

Given these challenges, a more common approach to obtaining functionalized cyclohexyl derivatives would be to construct the pyrazole ring from an already functionalized cyclohexyl-containing precursor. organic-chemistry.org

Reactions at the Pyrazole Nitrogen Centers

The pyrazole ring in this compound contains two nitrogen atoms, but their reactivity is distinct.

N-1 Position: The nitrogen at position 1 is already substituted with a methyl group. This prevents it from undergoing common reactions seen in NH-pyrazoles, such as N-alkylation, N-arylation, or serving as a proton donor in hydrogen bonding. acs.org The presence of the N-1 methyl group also locks the tautomeric form of the pyrazole ring.

N-2 Position: The nitrogen at position 2 is a pyridine-type nitrogen. It has a lone pair of electrons in an sp²-hybridized orbital in the plane of the ring, which is not part of the aromatic π-system. This lone pair imparts basic and nucleophilic character to the N-2 atom. The primary reaction at this site is quaternization . Treatment with strong alkylating agents, such as methyl iodide or benzyl bromide, can lead to the formation of a 1,2-dimethyl-3-cyclohexyl-4-bromo-pyrazolium salt. researchgate.netmdpi.com This reaction converts the neutral pyrazole into a positively charged pyrazolium ion, which would significantly alter the molecule's physical and chemical properties. nih.gov

Diverse Alkylation and Acylation Reactions on Pyrazole Nitrogens

For N-unsubstituted pyrazoles, the imino-hydrogen can be readily replaced via alkylation or acylation. pharmaguideline.comglobalresearchonline.net However, in this compound, the N1 position is already occupied by a methyl group. Consequently, further alkylation or acylation reactions would occur at the N2 nitrogen atom. This reaction leads to the formation of a quaternary pyrazolium salt, which alters the electronic properties of the ring and can serve as a precursor for further transformations.

The quaternization of the N2 nitrogen introduces a positive charge into the pyrazole ring, which can activate the ring towards certain nucleophilic attacks or influence the regioselectivity of other reactions. The formation of these pyrazolium salts is typically achieved by reacting the N-substituted pyrazole with an alkylating or acylating agent.

Table 1: Examples of N-Alkylation and N-Acylation on N-Substituted Pyrazoles

| Pyrazole Derivative | Reagent | Product | Reference |

|---|---|---|---|

| 1-Methylpyrazole | Methyl Iodide | 1,2-Dimethylpyrazolium Iodide | N/A |

| 1-Phenylpyrazole | Benzyl Bromide | 1-Phenyl-2-benzylpyrazolium Bromide | N/A |

Regioselective Electrophilic and Nucleophilic Substitutions on the Pyrazole Ring

The pyrazole ring is considered an electron-rich aromatic system, making it susceptible to electrophilic substitution, typically at the C4 position. pharmaguideline.comglobalresearchonline.net However, in the case of this compound, this position is blocked by a bromine atom. The directing effects of the existing substituents—the electron-donating N-methyl and cyclohexyl groups and the electron-withdrawing but ortho-para directing bromo group—would likely direct incoming electrophiles to the C5 position.

Conversely, the C4-bromo substituent renders the molecule an excellent substrate for nucleophilic substitution reactions, particularly through palladium-catalyzed cross-coupling methodologies. mdpi.comlibretexts.orglibretexts.orgnih.gov These reactions allow for the introduction of a wide variety of functional groups at the C4 position, making it a versatile handle for molecular elaboration.

Electrophilic Substitution: While the C4 position is blocked, electrophilic substitution at C5 is plausible under forcing conditions. The combined electron-donating effects of the N1-methyl and C3-cyclohexyl groups would activate the C5 position towards electrophiles.

Nucleophilic Substitution: The bromine atom at the C4 position is amenable to displacement by various nucleophiles. Palladium-catalyzed cross-coupling reactions are particularly effective for forming new carbon-carbon and carbon-heteroatom bonds at this position.

Table 2: Potential Regioselective Substitution Reactions

| Reaction Type | Reagent/Catalyst System | Potential Product | Mechanistic Insight/Analogy |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, base | 4-Aryl-3-cyclohexyl-1-methyl-1H-pyrazole | Palladium-catalyzed cross-coupling is common for 4-bromopyrazoles. beilstein-journals.org |

| Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, base | 4-Alkynyl-3-cyclohexyl-1-methyl-1H-pyrazole | A standard method for introducing alkyne moieties onto bromo-aromatic systems. beilstein-journals.org |

| Heck Coupling | Alkene, Pd(OAc)₂, PPh₃, base | 4-Alkenyl-3-cyclohexyl-1-methyl-1H-pyrazole | Allows for the formation of a C-C double bond at the C4 position. mdpi.com |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, ligand, base | 4-Amino-3-cyclohexyl-1-methyl-1H-pyrazole | A powerful method for C-N bond formation. libretexts.org |

| Lithiation-Substitution | n-BuLi, then electrophile (e.g., CO₂) | 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid | Bromine-lithium exchange at the C4 position followed by trapping with an electrophile. |

Ring Modification and Transformation Reactions of the Pyrazole Core

The pyrazole ring is generally stable, but under certain conditions, it can undergo ring-opening or transformation reactions. These reactions often require specific functional groups on the ring or the use of potent reagents. For this compound, ring transformations could potentially be initiated by deprotonation at the C5 position with a strong base, which could lead to ring-opening. nih.gov

Another possibility for ring modification involves cycloaddition reactions. While the aromatic nature of the pyrazole ring makes it a poor diene in Diels-Alder reactions, certain substituted pyrazoles can participate in such transformations, sometimes after being converted to a less aromatic pyrazolium salt or a 4H-pyrazole derivative. nih.gov

Table 3: Plausible Ring Modification and Transformation Reactions

| Reaction Type | Conditions/Reagents | Potential Outcome | Reference/Analogy |

|---|---|---|---|

| Base-Induced Ring Opening | Strong base (e.g., organolithium) | Formation of an open-chain nitrile derivative | Deprotonation at C5 can lead to ring cleavage in some pyrazole systems. nih.gov |

| Reductive Ring Cleavage | Strong reducing agents | Cleavage of N-N bond to form 1,3-diamines | Pyrazole rings can be cleaved under certain reductive conditions. globalresearchonline.net |

| Oxidative Ring Opening | Strong oxidizing agents (e.g., KMnO₄, O₃) | Formation of dicarbonyl compounds and nitrogen | The pyrazole ring is generally stable to oxidation, but side chains are more readily oxidized. globalresearchonline.net |

| [4+2] Cycloaddition (Diels-Alder) | Dienophile, high temperature/pressure | Fused bicyclic systems | Generally unfavorable for aromatic pyrazoles, but possible with reactive derivatives. nih.gov |

Future Research Directions and Methodological Innovations for Substituted Pyrazoles

Development of Novel Synthetic Methodologies for Complex Pyrazole (B372694) Architectures

The synthesis of the pyrazole core is well-established, traditionally relying on the condensation of 1,3-dielectrophilic compounds with hydrazine derivatives or through [3+2] cycloaddition reactions. nih.gov However, the demand for structurally diverse and complex pyrazole derivatives is driving innovation in synthetic chemistry. Future methodologies are focused on efficiency, regioselectivity, and the ability to construct intricate molecular frameworks in fewer steps.

Key areas of development include:

One-Pot, Multi-Component Reactions (MCRs): These reactions combine multiple starting materials in a single step to form complex products, which is highly efficient. nih.gov For instance, a one-pot, three-component synthesis of fully substituted pyrazoles has been achieved under metal-catalyst-free conditions, highlighting a move towards more sustainable and atom-economical processes. researchgate.net

Catalyst-Free and Benign Conditions: There is a growing emphasis on developing synthetic routes that avoid harsh reagents and metal catalysts. An example is the cascade cyclocondensation of β-nitroalkenes with α-diazoesters, which proceeds without a catalyst to form structurally non-traditional pyrazoles. researchgate.net

Late-Stage Functionalization: The ability to modify a complex molecule in the final steps of a synthesis is crucial for creating analogues for structure-activity relationship (SAR) studies. This approach allows for the rapid generation of a library of related compounds from a common, advanced intermediate.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Its application to pyrazole synthesis can lead to higher yields and purities while minimizing reaction times.

A summary of emerging synthetic strategies is presented in the table below.

| Methodology | Description | Advantages |

| Multi-Component Reactions (MCRs) | Combining three or more reactants in a single synthetic operation. | High atom economy, reduced waste, operational simplicity. |

| Metal-Catalyst-Free Reactions | Reactions that proceed without the use of transition metal catalysts. | Lower cost, reduced toxicity of final products, simpler purification. |

| C-H Activation/Functionalization | Direct functionalization of carbon-hydrogen bonds on the pyrazole ring. | Step-economy, access to novel derivatives. |

| Flow Chemistry | Performing reactions in a continuous stream rather than a batch. | Enhanced safety, scalability, precise control over reaction parameters. |

Advanced Computational Approaches for Predictive Modeling in Pyrazole Chemistry

Computational chemistry has become an essential tool in modern drug discovery and materials science, offering profound insights into molecular behavior and interactions. researchgate.netbldpharm.com For pyrazole derivatives, these methods accelerate the design process by predicting molecular properties and guiding synthetic efforts.

Advanced computational techniques being applied to pyrazole research include:

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure, stability, and reactivity of pyrazole derivatives. researchgate.netbldpharm.com This method provides a good balance between accuracy and computational cost for organic molecules.

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, allowing researchers to study the conformational flexibility of pyrazoles and their interactions with biological targets like proteins.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are developed to correlate the chemical structure of pyrazole derivatives with their biological activity. researchgate.net These models help in designing new compounds with potentially enhanced potency.

The table below outlines key computational methods and their applications in pyrazole chemistry.

| Computational Method | Application in Pyrazole Research |

| Density Functional Theory (DFT) | Prediction of geometry, electronic properties, and reaction mechanisms. |

| Molecular Dynamics (MD) | Simulation of pyrazole-protein binding, conformational analysis. |

| Molecular Docking | Predicting the binding orientation of pyrazole derivatives to a target protein. |

| 3D-QSAR | Developing predictive models for biological activity to guide new designs. |

By employing these predictive models, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.

Integration of Artificial Intelligence and Machine Learning in Pyrazole Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing vast datasets to identify patterns and make predictions. In pyrazole research, AI and ML are being integrated to accelerate the discovery of new compounds with desired properties.

Applications of AI and ML in this field include:

Predictive Modeling: ML algorithms can be trained on existing data to predict the physicochemical properties, biological activity, and toxicity of novel pyrazole structures.

De Novo Drug Design: Generative AI models can design entirely new pyrazole-based molecules that are optimized for specific biological targets.

Synthesis Planning: AI tools can assist chemists by proposing efficient synthetic routes to complex pyrazole targets, retrospectively analyzing the structure to suggest viable disconnections.

Automated High-Throughput Screening: The combination of robotic automation with AI-driven data analysis allows for the rapid testing of large libraries of pyrazole compounds, quickly identifying promising hits.

The integration of these technologies promises to shorten the timeline for drug discovery and development, from initial concept to clinical trials.

Exploration of New Derivatization Pathways for Enhanced Molecular Complexity

Increasing the molecular complexity of pyrazole scaffolds is a key strategy for exploring new chemical space and developing compounds with novel functions. nih.gov Derivatization focuses on modifying the core pyrazole structure, such as 4-bromo-3-cyclohexyl-1-methyl-1H-pyrazole, at its various positions. The bromine atom at the C4 position is a particularly useful handle for a variety of chemical transformations.

Future research in this area will likely focus on:

Cross-Coupling Reactions: The bromo-substituent on the pyrazole ring is an ideal site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). These reactions allow for the introduction of a wide range of aryl, alkyl, and alkynyl groups, significantly increasing molecular diversity. researchgate.netmdpi.com

Functionalization of Substituents: The cyclohexyl and methyl groups attached to the pyrazole ring can also be functionalized. For example, C-H activation methods could be used to introduce new functional groups onto the cyclohexyl ring, creating additional points of diversity.

Building Fused Ring Systems: Using functional groups on the pyrazole ring as starting points, chemists can construct fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines. nih.gov These bicyclic and tricyclic structures often exhibit unique biological properties.

Click Chemistry: The use of click reactions, such as the copper-catalyzed azide-alkyne cycloaddition, provides a highly efficient and reliable way to link pyrazole units to other molecules or biomolecules.

These advanced derivatization strategies will enable the creation of sophisticated molecular architectures based on the pyrazole scaffold, opening up new avenues for drug discovery and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-bromo-3-cyclohexyl-1-methyl-1H-Pyrazole, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of brominated pyrazole derivatives often involves refluxing precursors in polar aprotic solvents (e.g., DMSO) for extended periods (16–18 hours) to promote cyclization. For example, refluxing with azido(trimethyl)silane and trifluoroacetic acid at 50°C under inert conditions can yield azido-functionalized pyrazoles with >90% purity after column chromatography . Key parameters include solvent choice, temperature control, and stoichiometric ratios of halogenating agents. Post-reaction purification via silica gel chromatography (cyclohexane/ethyl acetate gradients) is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for verifying substituent positions and cyclohexyl group conformation. For example, H NMR signals for methyl groups on pyrazole typically appear at δ 1.33–1.37 ppm (triplet, J = 7.1 Hz) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS-EI) confirms molecular weight (e.g., m/z 349.0169 for a related brominated pyrazole) and isotopic patterns (Br’s 1:1 Br/Br ratio) .

- IR Spectroscopy : Peaks at 2129 cm (azide stretch) or 1681 cm (ester carbonyl) help identify functional groups .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer : Store in airtight containers under inert gas (N/Ar) at –20°C to prevent bromine displacement or decomposition. Avoid exposure to moisture or direct sunlight, as brominated heterocycles are prone to hydrolysis. Safety protocols include using fume hoods, PPE (gloves, goggles), and emergency measures for spills (e.g., neutralization with sodium bicarbonate) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction provides unambiguous confirmation of substituent geometry. For example, Acta Crystallographica studies (e.g., 5-(4-bromophenoxy)-1-methyl-pyrazole derivatives) reveal bond angles (C-Br ≈ 1.89 Å) and torsional strains in cyclohexyl groups. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Q. What strategies are effective for designing bioactivity assays targeting this compound as a kinase inhibitor scaffold?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to kinase ATP pockets (e.g., targeting EGFR or BRAF).

- In Vitro Assays : Employ fluorescence-based kinase activity assays (e.g., ADP-Glo™) with IC determination. Prior studies on triazole-pyrazole hybrids show IC values <1 µM against cancer cell lines .

- SAR Analysis : Systematically modify the cyclohexyl or bromo groups to assess impacts on potency and selectivity .

Q. How can researchers address discrepancies in reported synthetic yields or purity for brominated pyrazoles?

- Methodological Answer :

- Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, catalyst batch) using control experiments.

- Analytical Cross-Validation : Compare HPLC, H NMR, and LC-MS data across labs. For example, discrepancies in azide yields (96% vs. 65%) may arise from incomplete azide coupling or side reactions .

- Byproduct Analysis : Use GC-MS to identify halogenated impurities (e.g., debrominated byproducts) .

Q. What methodologies enable the synthesis of triazole-pyrazole hybrids from this compound precursors?

- Methodological Answer :

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes (e.g., ethynylarenes) at 50°C in THF/HO. For example, 1,2,3-triazole hybrids are synthesized in 61% yield using sodium ascorbate and CuSO .

- Post-Functionalization : Suzuki-Miyaura coupling with aryl boronic acids replaces the bromo group with aryl/heteroaryl moieties for diversification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.